molecular formula C11H8N2S B074196 Naphtho[2,1-d]thiazol-2-ylamine CAS No. 1203-55-0

Naphtho[2,1-d]thiazol-2-ylamine

Cat. No.: B074196
CAS No.: 1203-55-0
M. Wt: 200.26 g/mol
InChI Key: LYVQRUORYRZNMM-UHFFFAOYSA-N
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Description

Naphtho[2,1-d]thiazol-2-ylamine is a chemical compound that belongs to the class of thiazole derivatives. This compound has garnered significant interest due to its potential applications in various fields, including pharmacology and material science. Its unique structure, which combines a naphthalene ring with a thiazole ring, contributes to its distinctive chemical properties and reactivity.

Mechanism of Action

Target of Action

Naphtho[2,1-d]thiazol-2-ylamine primarily targets KCa2 and KCa3.1 potassium channels . These channels are critically involved in modulating calcium-signaling cascades and membrane potential in both excitable and nonexcitable cells .

Mode of Action

This compound acts as an activator of these channels . It is found to be 10 to 20 times more potent than riluzole, a neuroprotectant . It activates KCa2.1 with EC50 values of 430 nM and 2.9 μM, KCa2.2 with an EC50 value of 1.9 μM, KCa2.3 with EC50 values of 1.2 and 2.9 μM, and KCa3.1 with EC50 values of 115 and 260 nM .

Biochemical Pathways

The activation of KCa2 and KCa3.1 potassium channels by this compound potentiates the endothelium-derived hyperpolarizing factor (EDHF) response . This response is crucial for the regulation of vascular tone and contributes to the control of blood pressure .

Pharmacokinetics

The compound SKA-31, a more “drug-like” form of this compound, has a half-life of 12 hours . This allows it to potentiate the EDHF-mediated dilations of carotid arteries from KCa3.1 (+/+) mice .

Result of Action

Administration of 10 and 30 mg/kg SKA-31 lowered mean arterial blood pressure by 4 and 6 mm Hg in normotensive mice and by 12 mm Hg in angiotensin-II-induced hypertension . These effects were absent in KCa3.1-deficient mice .

Action Environment

The action of this compound can be influenced by environmental factors such as the presence of other compounds and the physiological state of the organism. For instance, its blood pressure-lowering effect is not observed in KCa3.1-deficient mice .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Naphtho[2,1-d]thiazol-2-ylamine typically involves the reaction of naphthalene derivatives with thioamides under specific conditions. One common method includes the cyclization of 2-aminonaphthalene with thiourea in the presence of a catalyst such as phosphorus oxychloride. The reaction is usually carried out under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

While detailed industrial production methods are not extensively documented, the synthesis of this compound on a larger scale would likely involve optimization of the laboratory-scale methods. This could include the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

Naphtho[2,1-d]thiazol-2-ylamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, alkoxides; reactions often conducted in polar aprotic solvents.

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amine derivatives.

    Substitution: Functionalized thiazole derivatives.

Scientific Research Applications

Comparison with Similar Compounds

Similar Compounds

  • Anthra[2,1-d]thiazol-2-ylamine (SKA-20)
  • Naphtho[1,2-d]thiazol-2-ylamine (SKA-31)

Uniqueness

Naphtho[2,1-d]thiazol-2-ylamine is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds like Naphtho[1,2-d]thiazol-2-ylamine, it exhibits different potency and selectivity towards potassium channel activation . This makes it a valuable compound for targeted therapeutic applications and further research.

Properties

IUPAC Name

benzo[g][1,3]benzothiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2S/c12-11-13-9-6-5-7-3-1-2-4-8(7)10(9)14-11/h1-6H,(H2,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYVQRUORYRZNMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2SC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80356956
Record name Naphtho[2,1-d]thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

200.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1203-55-0
Record name Naphtho[2,1-d]thiazol-2-ylamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80356956
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name naphtho[2,1-d][1,3]thiazol-2-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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